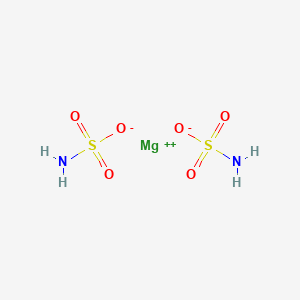

magnesium;disulfamate

Description

Significance within Inorganic and Organometallic Chemistry

As an inorganic salt, magnesium disulfamate's primary relevance lies in its constituent ions and their potential interactions. Magnesium, an alkaline earth metal, is a cornerstone of inorganic chemistry, known for forming stable ionic compounds and its role in various chemical transformations. rsc.orgchemicalbook.com The sulfamate (B1201201) anion is also of interest due to its structural and reactive properties.

The synthesis of magnesium disulfamate itself is a fundamental inorganic reaction, demonstrating classic acid-base chemistry between sulfamic acid and magnesium bases. Its thermal decomposition showcases the chemical changes inorganic salts undergo at elevated temperatures, breaking down into simpler gaseous products like SO₃, SO₂, H₂O, and NH₃.

The connection to organometallic chemistry, while more nuanced, is significant. Organometallic chemistry studies compounds with carbon-metal bonds, and organomagnesium reagents (Grignard reagents) are among the most vital tools in synthetic chemistry. rsc.org Research in the functionalization of aromatic compounds has documented the use of various functional groups, including sulfamates, in reactions involving organometallic reagents of magnesium. uni-muenchen.de This indicates that the sulfamate group, as present in magnesium disulfamate, can be a component in complex synthetic pathways orchestrated by organometallic magnesium centers. Furthermore, magnesium-based catalysts are a growing area of interest for their potential in "green" chemistry, and understanding the behavior of various magnesium salts, including the disulfamate, is pertinent to this field. uni-saarland.de

Interdisciplinary Relevance in Contemporary Chemical Science

The properties of magnesium disulfamate lend themselves to a variety of applications across different scientific disciplines, highlighting its interdisciplinary importance.

Materials Science and Engineering: Magnesium disulfamate has been cited in patents related to the formation of advanced materials. For instance, it is listed as a water-soluble magnesium salt that can be used in the preparation of silica-magnesium fluoride (B91410) hydrate (B1144303) composite sols. google.com These sols are valuable for creating anti-reflection coatings. google.com There is also significant research into the use of magnesium compounds, such as magnesium hydroxide (B78521), as flame retardants in polymers. nih.govmdpi.commdpi.com Ammonium sulfamate is a known flame retardant, and it is often used with magnesium sulfate (B86663) to enhance this property, suggesting a potential role for magnesium disulfamate in developing new halogen-free flame-retardant materials. wikipedia.org

Electrochemistry and Industrial Processes: In the field of electroplating, nickel sulfamate baths are used extensively for engineering applications due to the desirable properties of the resulting nickel deposits, such as low stress and high ductility. nmfrc.orgsharrettsplating.com Magnesium can be introduced into these baths, sometimes intentionally, from various salt additions. nmfrc.org The presence and concentration of magnesium ions can influence the properties of the electroplated material, making the study of salts like magnesium disulfamate relevant to optimizing these industrial processes. nmfrc.org Beyond plating, the compound is noted for potential use in manufacturing cleaning agents and pesticides, and as a stabilizer or coagulant in water treatment. ontosight.ai A patent has also identified magnesium disulfamate as a component in a pretreatment liquid for inkjet printing, where it helps prevent crystallization and provides good anti-curl properties. google.com

Agricultural Science: While magnesium sulfate is more commonly used, magnesium disulfamate could potentially serve as a source of magnesium and sulfur for crops. ststorg.com.uawikipedia.org The high solubility of many sulfamates could make it suitable for foliar application, allowing for rapid nutrient uptake by plants. loyalfertilizer.com

Properties

IUPAC Name |

magnesium;disulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2H3NO3S/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVJHCGMTYDKFR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].NS(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4MgN2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5329-14-6 (Parent) | |

| Record name | Sulfamic acid, magnesium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20890723 | |

| Record name | Sulfamic acid, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13770-91-7 | |

| Record name | Sulfamic acid, magnesium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013770917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamic acid, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium disulphamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Diffractional Characterization of Magnesium Disulfamate

Single-Crystal X-ray Diffraction Studies of Magnesium-Sulfamate Coordination Environments

For magnesium disulfamate, SC-XRD analysis is crucial for unequivocally defining the coordination environment of the magnesium (Mg²⁺) ion. This technique would reveal:

Coordination Number and Geometry: It would determine the number of atoms directly bonded to the central magnesium ion and their spatial arrangement, which is commonly octahedral for magnesium compounds. mdpi.com

Ligand Binding Mode: The analysis would show how the disulfamate ligands ([N(SO₃)₂]⁴⁻ or H₂NSO₃⁻) coordinate to the magnesium center. This includes identifying which atoms of the ligand (e.g., oxygen or nitrogen) are involved in bonding and whether the ligands act as monodentate, bidentate, or bridging units between multiple metal centers.

Crystal Packing and Intermolecular Interactions: SC-XRD elucidates how the individual magnesium disulfamate units are arranged in the crystal lattice and details the nature of non-covalent interactions, such as hydrogen bonding, that stabilize the structure.

Table 1: Illustrative Single-Crystal XRD Data for a Representative Magnesium Compound (Magnesium Sulfate (B86663) Undecahydrate) This table serves as an example of the data generated by SC-XRD and is based on a related magnesium salt due to the absence of published data for magnesium disulfamate.

| Parameter | Value | Reference |

| Chemical Formula | MgSO₄·11H₂O | uu.nlresearchgate.net |

| Crystal System | Triclinic | uu.nlresearchgate.net |

| Space Group | P-1 | uu.nlresearchgate.net |

| a (Å) | 6.72548(7) | acs.org |

| b (Å) | 6.77937(14) | acs.org |

| c (Å) | 17.2898(5) | acs.org |

| α (°) | 88.255(1) | acs.org |

| β (°) | 89.478(2) | acs.org |

| γ (°) | 62.598(1) | acs.org |

| Volume (ų) | 699.54(3) | acs.org |

| Z (Formula units/cell) | 2 | uu.nlresearchgate.net |

| Mg²⁺ Coordination | Octahedral [Mg(H₂O)₆]²⁺ | uu.nl |

Powder X-ray Diffraction Analysis of Crystalline Phases

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It provides a distinct diffraction pattern, or "fingerprint," for a given crystalline phase, which allows for rapid identification and assessment of sample purity. nih.gov The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered beams as a function of the scattering angle (2θ). rigaku.com

In the context of magnesium disulfamate, PXRD would be employed for several key purposes:

Phase Identification: Comparing the experimental diffractogram of a synthesized sample to a reference pattern from a database (or one calculated from single-crystal data) confirms the identity of the compound.

Purity Assessment: The presence of diffraction peaks from other crystalline species would indicate impurities in the sample.

Analysis of Polymorphism and Hydration States: Different crystal forms (polymorphs) or hydrated states of magnesium disulfamate would each produce a unique PXRD pattern. arizona.eduacs.org

Determination of Unit Cell Parameters: The positions of the diffraction peaks can be used to determine the dimensions of the crystal's unit cell. arizona.edu

The various hydrated forms of magnesium sulfate, such as kieserite (monohydrate), sanderite (dihydrate), and epsomite (heptahydrate), are readily distinguished by their characteristic powder diffraction patterns. arizona.educrystalls.info

Table 2: Example Unit Cell Parameters for Magnesium Sulfate Hydrates Determined by Powder XRD This table illustrates how PXRD distinguishes different crystalline phases of a magnesium salt. Data is for magnesium sulfate hydrates as a proxy.

| Compound Name (Formula) | Crystal System | Space Group | Unit Cell Parameters (Å) | Reference |

| Sanderite (MgSO₄·2H₂O) | Orthorhombic | P2₁2₁2₁ | a = 8.8932, b = 8.4881, c = 12.4401 | arizona.edu |

| Glycine Magnesium Sulfate Trihydrate | Monoclinic | P2₁/n | Metric very similar to Gly·CoSO₄·3H₂O | nih.gov |

| Epsomite (MgSO₄·7H₂O) | Orthorhombic | P2₁2₁2₁ | a = 11.86, b = 12.00, c = 6.858 | researchgate.net |

Nuclear Magnetic Resonance Spectroscopy (NMR) for Solution and Solid-State Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that probes the local chemical environment of specific atomic nuclei. For magnesium disulfamate, solid-state NMR, particularly focusing on the ²⁵Mg nucleus, provides direct insight into the magnesium coordination sphere.

The ²⁵Mg nucleus has a nuclear spin of I = 5/2, classifying it as a quadrupolar nucleus. huji.ac.il This property makes its NMR signals sensitive to the symmetry of the local electronic environment but also causes significant line broadening, especially in asymmetric environments. huji.ac.ilrsc.org Consequently, experiments often require high magnetic fields to improve spectral resolution and sensitivity. canada.ca

Key information derived from ²⁵Mg solid-state NMR includes:

Isotropic Chemical Shift (δiso): This parameter is sensitive to the coordination number and the nature of the atoms bonded to the magnesium ion.

Quadrupolar Coupling Constant (CQ): This value reflects the symmetry of the electric field gradient at the nucleus. A larger CQ indicates a more distorted or asymmetric coordination environment.

Chemical Shift Anisotropy (CSA): Provides further information about the electronic structure around the nucleus. rsc.org

By analyzing these parameters, ²⁵Mg NMR can distinguish between crystallographically inequivalent magnesium sites within a crystal lattice and provide data that complements diffraction methods. canada.caresearchgate.net While solution NMR can also be used, the rapid exchange of ligands in solution often results in a single, averaged signal.

Table 3: Representative Solid-State ²⁵Mg NMR Parameters for Various Magnesium Compounds This table shows typical NMR data for the ²⁵Mg nucleus, illustrating its sensitivity to the local chemical environment.

| Compound | δiso (ppm) | CQ (MHz) | Environment/Coordination | Reference |

| MgO | 27.2 | 0 | Cubic, 6-coordinate (Octahedral) | rsc.org |

| α-MgSO₄ | -1.5 | 4.65 | 6-coordinate (Octahedral) | canada.ca |

| β-MgSO₄ | -2.2 | 5.15 | 6-coordinate (Octahedral) | canada.ca |

| MgCl₂ | 11 | N/A | Symmetrical environment in D₂O solution | huji.ac.il |

Vibrational Spectroscopy (FTIR, Raman) for Ligand and Metal-Ligand Vibrational Modes

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. mdpi.com These two techniques are complementary and provide a detailed fingerprint of the functional groups present in a compound.

For magnesium disulfamate, vibrational spectroscopy is used to:

Identify Functional Groups: The spectra would display characteristic bands corresponding to the vibrations of the disulfamate ligand, such as S=O, S-N, and N-H stretching and bending modes.

Study Coordination Effects: The binding of the disulfamate ligand to the magnesium ion would perturb its vibrational modes, typically causing shifts in band positions and changes in intensity compared to the free ligand. This provides evidence of metal-ligand bond formation.

Detect Metal-Ligand Vibrations: In the low-frequency region of the spectra (typically below 400 cm⁻¹), vibrations corresponding to the Mg-O or Mg-N bonds can be observed, providing direct information about the coordination sphere.

As an analogy, the vibrational spectra of magnesium sulfate salts are well-characterized. They show distinct peaks for the fundamental vibrational modes of the sulfate (SO₄²⁻) tetrahedron (ν₁, ν₂, ν₃, and ν₄) and, in hydrated forms, for the stretching and bending modes of water molecules. mdpi.comgeologyscience.ru The positions of these bands are sensitive to the crystal structure and hydration state. mdpi.comgeologyscience.ru

Table 4: Typical Vibrational Modes for Sulfate in Magnesium Sulfate Compounds This table provides an example of how vibrational spectroscopy identifies functional groups. The data is for the analogous sulfate ion.

| Vibrational Mode | Description | Typical Raman Peak Position (cm⁻¹) | Typical IR Peak Position (cm⁻¹) |

| ν₁ (A₁) | Symmetric Stretch | ~980 - 1025 | Weak or inactive |

| ν₂ (E) | Symmetric Bend | ~450 | Weak or inactive |

| ν₃ (F₂) | Antisymmetric Stretch | ~1110 - 1150 | Strong, ~1110 |

| ν₄ (F₂) | Antisymmetric Bend | ~611 - 620 | Strong, ~613 |

Note: Actual peak positions and splitting can vary significantly with hydration state and crystal symmetry. mdpi.commdpi.com

Electron Microscopy Techniques (SEM, TEM) for Morphological Analysis

Electron microscopy techniques are indispensable for visualizing the micro- and nanoscale features of a material. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide complementary information about the morphology and structure of a solid sample like magnesium disulfamate.

Scanning Electron Microscopy (SEM): SEM scans a focused beam of electrons over a sample's surface to produce high-resolution images of its topography. mdpi.com It is primarily used to determine:

Surface Texture: Features such as smoothness, porosity, or the presence of smaller aggregated particles on the surface.

Crystal Habit: The characteristic external shape of the crystals, which is a reflection of the internal crystal structure.

SEM can be coupled with Energy-Dispersive X-ray Spectroscopy (EDS) to perform elemental analysis on the sample's surface, confirming the presence of magnesium, sulfur, nitrogen, and oxygen. sciopen.com

Transmission Electron Microscopy (TEM): TEM operates by passing a beam of electrons through an ultrathin specimen. This allows for much higher magnification and resolution than SEM, revealing internal structural details. Applications for magnesium disulfamate could include:

Nanoscale Imaging: Visualizing the internal structure of the crystals, including any domains or defects.

Crystallinity Analysis: Selected Area Electron Diffraction (SAED), a TEM mode, can be used to confirm the crystalline nature of nanoscale particles.

These techniques provide a visual characterization that complements the structural and chemical information obtained from diffraction and spectroscopic methods. mdpi.comsciopen.com

Table 5: Information Provided by Electron Microscopy Techniques

| Technique | Primary Information Obtained |

| Scanning Electron Microscopy (SEM) | Particle size, shape, surface topography, crystal habit |

| Transmission Electron Microscopy (TEM) | Internal structure, crystal lattice imaging, defects, crystallinity |

Theoretical and Computational Investigations of Magnesium Disulfamate

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a particularly powerful and widely used method for studying the electronic structure and bonding in magnesium compounds. rsc.orgsumdu.edu.ua

For magnesium disulfamate, DFT calculations would be used to optimize the molecular geometry, determining the most stable arrangement of atoms and predicting bond lengths and angles between the magnesium cation (Mg²⁺) and the disulfamate anions ([N(SO₃)₂]²⁻). The nature of the Mg-O and Mg-N bonds is of particular interest. These interactions are typically highly ionic, a characteristic that can be quantified through various analytical techniques.

Topological analyses like the Quantum Theory of Atoms in Molecules (AIM) and the Electron Localization Function (ELF) are employed to characterize these bonds. uitm.edu.my AIM analysis examines the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at bond critical points (BCPs). For ionic bonds, such as those expected between magnesium and the oxygen or nitrogen atoms of the disulfamate ligand, low electron density and positive Laplacian values at the BCP are anticipated. uitm.edu.my ELF analysis provides a measure of electron localization, with low values in the region between the metal and the ligand atoms further confirming the ionic nature of the interaction. uitm.edu.my

Natural Bond Orbital (NBO) analysis is another crucial tool. It provides information on charge transfer between the magnesium ion and the disulfamate ligands and calculates the Wiberg bond index, which offers a measure of the bond order. rsc.org For a compound like magnesium disulfamate, NBO analysis would likely show a significant charge transfer from the magnesium atom to the disulfamate anions, resulting in charges close to the formal +2 for magnesium. nih.gov

Table 1: Illustrative Topological and NBO Analysis Parameters for Mg-Ligand Bonds This table presents typical values expected from DFT calculations on magnesium-ligand bonds, based on studies of similar systems. uitm.edu.my

Analysis Type Parameter Typical Value Range for Ionic Mg-X Bond (X=O, N) Interpretation AIM Electron Density, ρ(r) (a.u.) 0.02 - 0.12 Low value indicates closed-shell (ionic) interaction. AIM Laplacian of Electron Density, ∇²ρ(r) (a.u.) Positive (> 0) Positive value indicates charge depletion, characteristic of ionic bonds. ELF ELF value at BCP Low (< 0.1) Indicates low electron localization between atoms, typical for ionic interaction. NBO NPA Charge on Mg ~+1.0 to +2.0 High positive charge confirms significant electron transfer from Mg. NBO Wiberg Bond Index Low (< 1.0) Indicates a low degree of covalent character.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the behavior of molecules over time, providing a dynamic picture of processes like solvation and intermolecular interactions. acs.orgnih.gov For magnesium disulfamate, MD simulations would be crucial for understanding how the compound behaves in a solvent, such as water or an organic electrolyte.

These simulations model the interactions between the magnesium and disulfamate ions and the surrounding solvent molecules. A key area of investigation is the structure of the solvation shell around the Mg²⁺ cation. Both experimental and theoretical studies on other magnesium salts, like magnesium chloride, show that the Mg²⁺ ion typically coordinates six water molecules in a stable octahedral geometry. acs.org MD simulations can determine the average Mg-solvent distances, coordination numbers, and the stability of this first solvation shell. nih.govacs.org

Furthermore, MD simulations can elucidate the nature of ion pairing. They can predict whether magnesium disulfamate is more likely to exist as fully dissociated ions, contact ion pairs (where the ions are in direct contact), or solvent-shared ion pairs (where a layer of solvent separates the ions). nih.govacs.org Potentials of Mean Force (PMF) can be calculated from these simulations to quantify the free energy changes associated with bringing the cation and anion together, revealing the most energetically favorable state. acs.org Studies on similar systems have shown that for magnesium salts, solvent-shared ion pairs are often more energetically favorable than direct contact ion pairs. nih.govacs.org

Prediction of Conformational Preferences and Energetic Landscapes

The disulfamate anion itself possesses conformational flexibility, primarily related to rotations around the S-N bonds. Computational methods can be used to explore the potential energy surface of the anion to identify stable conformers and the energy barriers for converting between them. researchgate.net

When complexed with a magnesium cation, the conformational possibilities expand. Different coordination modes of the disulfamate ligand to the magnesium center (e.g., bidentate chelation through two oxygen atoms) can be investigated. Quantum chemical calculations are used to compute the relative energies of these different conformations, thereby predicting the most stable structure or structures. chemrxiv.org

For flexible molecules, identifying the global minimum energy structure is critical for accurate thermochemical calculations. chemrxiv.org Computational protocols can map the energetic landscape, revealing not only the low-energy conformers (local minima) but also the transition states that connect them. This information is vital for understanding the molecule's dynamic behavior and structural preferences in different environments. researchgate.net

Computational Thermochemistry of Magnesium-Containing Systems

Computational thermochemistry involves calculating thermodynamic properties such as enthalpy of formation (ΔH_f), Gibbs free energy of formation (ΔG_f), and entropy (S) from first-principles. psu.edu These calculations are essential for assessing the stability of magnesium disulfamate relative to other compounds and for predicting the feasibility of chemical reactions.

First-principles calculations, often using DFT, can predict the total energy of a compound at 0 K. From this, the enthalpy of formation can be derived. psu.edu This approach has been successfully applied to a wide range of binary magnesium alloys and compounds, showing good agreement with available experimental data. psu.educoncordia.ca To obtain Gibbs free energies at different temperatures and pressures, contributions from vibrational, rotational, and translational motions are added, often using statistical mechanics.

The CALPHAD (Calculation of Phase Diagrams) technique is a higher-level approach that combines theoretical calculations with experimental data to develop self-consistent thermodynamic databases. cornell.eduresearchgate.net Such a database, if developed for systems including magnesium disulfamate, would allow for the prediction of phase equilibria and the stability of the compound under various processing conditions. bohrium.com

Table 2: Representative Calculated Enthalpies of Formation for Binary Magnesium Compounds Data from first-principles calculations, illustrating the typical output of computational thermochemistry studies. psu.edu

Compound Calculated Enthalpy of Formation (kJ/mol·atom) Experimental Enthalpy of Formation (kJ/mol·atom) Mg₂Ca -8.4 -8.8 ± 0.4 Mg₂Si -24.1 -25.7 ± 0.4 Mg₂Sn -18.0 -19.3 ± 0.8 Mg₂Pb -12.2 -14.1 ± 1.2 Mg₃Sb₂ -39.6 -40.2 ± 3.4

Theoretical Insights into Reaction Mechanisms Involving Magnesium Species

Theoretical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions. For reactions involving magnesium species, DFT is commonly used to map out the entire reaction pathway, from reactants to products, including the identification of any intermediates and transition states. rsc.orgresearchgate.net

Similar methodologies could be applied to study the reactivity of magnesium disulfamate, such as its decomposition pathways, its role in catalytic cycles, or its reactions with other molecules. These theoretical insights are crucial for designing new synthetic routes and for understanding the chemical behavior of the compound in various applications. rsc.orgmdpi.com

Coordination Chemistry of Magnesium Disulfamate

Ligand Design and Denticity in Sulfamate (B1201201) Coordination to Magnesium Centers

The sulfamate anion (H₂NSO₃⁻) and its deprotonated form, disulfamate, present several potential coordination modes. The sulfamate ligand can act as a monodentate ligand, coordinating to the magnesium center through one of the oxygen atoms. It could also potentially act as a bidentate ligand, bridging two different magnesium centers, with two oxygen atoms coordinating. The nitrogen atom could also be involved in coordination, although this is less common for magnesium, which is a hard acid and prefers to bond with hard donor atoms like oxygen. nih.govmdpi.com

In the context of ligand design, the denticity would be a key variable. For a simple sulfamate, monodentate coordination is most likely. If a "disulfamate" ligand implies a dimeric or more complex structure, such as [O₃S-N-SO₃]⁴⁻, it could act as a multidentate bridging ligand, potentially leading to the formation of coordination polymers. The specific nature of the "disulfamate" entity is crucial for predicting its coordination behavior.

Geometrical Preferences and Coordination Number of Magnesium in Sulfamate Complexes (e.g., Octahedral Geometry, CN 6)

Magnesium(II) ions almost ubiquitously favor an octahedral coordination geometry, with a coordination number (CN) of 6. researchgate.netmdpi.com This preference is driven by the ion's size and charge, which is effectively accommodated by six coordinating ligands. In the case of a magnesium disulfamate complex, it is highly probable that the magnesium center would be six-coordinate.

The coordination sphere would likely be composed of oxygen atoms from the sulfamate ligands and, in many cases, water molecules, especially when crystallized from aqueous solutions. For instance, a hypothetical solid-state structure could be formulated as Mg(H₂O)₆₂ where the sulfamate anions are in the outer sphere, or [Mg(HNSO₃)₂(H₂O)₄] where the sulfamate ligands are directly coordinated (inner sphere). In many known magnesium salts, such as various hydrated forms of magnesium sulfate (B86663), the magnesium ion is coordinated by a combination of water molecules and oxygen atoms from the sulfate anions, forming a distorted octahedron. arizona.edu

| Property | Typical Value for Mg(II) Complexes |

| Preferred Coordination Number | 6 |

| Common Geometry | Octahedral |

| Typical Ligand Donor Atoms | Oxygen |

Interplay of Inner-sphere and Outer-sphere Coordination

The distinction between inner-sphere and outer-sphere coordination is critical in understanding the properties of magnesium complexes. mdpi.com

Inner-sphere coordination involves the direct bonding of the sulfamate ligand to the magnesium ion. In this scenario, the sulfamate anion displaces water molecules from the primary hydration shell of the Mg²⁺ ion to form a direct Mg-O bond.

Outer-sphere coordination refers to the association of the sulfamate anion with the hydrated magnesium cation, [Mg(H₂O)₆]²⁺, without direct covalent bonding. The interaction is primarily electrostatic and mediated by hydrogen bonds between the coordinated water molecules and the sulfamate anions.

In aqueous solutions, an equilibrium would exist between the fully hydrated magnesium ion with outer-sphere sulfamates and inner-sphere complexes where one or more water molecules are replaced by sulfamate ligands. The extent of inner-sphere complex formation would depend on factors like concentration and temperature. Many magnesium carboxylate complexes show the magnesium ion fully hydrated as a [Mg(H₂O)₆]²⁺ cation, with the carboxylate anions residing in the outer sphere, participating in a hydrogen-bonding network. mdpi.com

Supramolecular Interactions (Hydrogen Bonding, Pi-Stacking) in Crystalline Magnesium Sulfamates

Hydrogen bonding would be the dominant supramolecular interaction in the crystal lattice of any hydrated magnesium disulfamate salt. The coordinated water molecules are excellent hydrogen bond donors, while the oxygen atoms of the sulfamate group are effective acceptors. Additionally, the N-H groups of the sulfamate ligand can act as hydrogen bond donors.

These interactions would create a robust three-dimensional network, linking the magnesium coordination polyhedra and the disulfamate anions. This extensive hydrogen bonding is a key feature in stabilizing the crystal structures of many hydrated magnesium salts, such as magnesium sulfate heptahydrate (Epsom salt). arizona.edu Pi-stacking interactions would not be relevant unless an aromatic counterion was also present in the crystal structure.

Solution-Phase Equilibrium and Speciation Studies of Magnesium-Ligand Systems

In aqueous solution, magnesium disulfamate would dissociate into hydrated magnesium ions, [Mg(H₂O)₆]²⁺, and disulfamate anions. The speciation in solution would be governed by the equilibrium between outer-sphere and inner-sphere complexes.

MgSO₄(s) + H₂O ⇌ [Mg(H₂O)₆]²⁺(aq) + SO₄²⁻(aq)

A similar equilibrium would be expected for magnesium disulfamate. Studies on magnesium sulfate solutions have shown that even at high concentrations, the formation of direct contact ion pairs (inner-sphere complexes) is less prevalent than solvent-shared or solvent-separated ion pairs (outer-sphere complexes). This is due to the high hydration energy of the Mg²⁺ ion. It is reasonable to assume that magnesium disulfamate would exhibit similar behavior in solution, with the hexaaquamagnesium(II) ion being the predominant magnesium-containing species. quora.comsciencemadness.org

Activation of Small Molecules via Magnesium Coordination

While there is growing interest in the activation of small molecules by main-group metal complexes, there is no specific evidence in the literature of magnesium disulfamate being used for this purpose. Research in this area has focused on low-coordinate magnesium complexes, often with bulky organic ligands, which can activate molecules like H₂ or CO₂. Given that magnesium disulfamate would likely feature a stable, coordinatively saturated octahedral Mg²⁺ center, it is not an obvious candidate for small molecule activation, which typically requires available coordination sites or redox activity.

Magnesium Disulfamate in Advanced Materials Science and Engineering

Utilization in Refractory and Ceramic Binders

In the field of high-temperature materials, magnesium disulfamate plays a crucial role as a binder, particularly in magnesia-based refractories. These materials are essential for lining metallurgical furnaces used in steel production. The binding system is often created in situ by mixing sulfamic acid with a magnesia-based refractory grain, such as dead-burned magnesite (MgO). google.com

The sulfamic acid readily reacts with the magnesia (periclase) grain to form a strong chemical bond. google.com This reaction creates a magnesium sulfamate (B1201201) bond that is dispersed throughout the refractory mixture. This bond is noted for its stability across a wide temperature range, from ambient conditions up to 1200°C or higher. google.com The amount of sulfamic acid used as the binder typically ranges from 0.5% to less than 10% by weight of the dry granular mixture. google.com For enhanced performance at steelmaking temperatures, ceramic sintering aids like chromium(III) oxide (Cr₂O₃) or bauxite (B576324) may also be included in the mix. google.com

This binder system is particularly effective for refractory gunning mixes used to repair furnace linings. The inclusion of sulfamic acid, sometimes in combination with boric acid, results in a durable and heat-resistant bond essential for maintaining the structural integrity of the furnace. google.com

| Component | Percentage by Weight | Function |

|---|---|---|

| Magnesia-Based Refractory Grain (e.g., 98% MgO) | Balance | Primary refractory aggregate |

| Sulfamic Acid | ~2.0% | Primary Binder |

| Boric Acid | ~0.5% | Binder System Co-component |

| Chromium(III) oxide (Cr₂O₃) | 0.5% - 1.0% | Ceramic Sintering Aid |

| Calcium Nitrate (Ca(NO₃)₂) | 0% - 0.5% | Sintering Aid |

Surface Modification and Coating Technologies (e.g., Electroplating Applications)

While not used as a primary coating itself, magnesium ions, potentially from sources like magnesium disulfamate, can be present in sulfamate-based electroplating baths, particularly nickel sulfamate plating. Nickel sulfamate plating is widely used in engineering applications for its ability to produce deposits with low internal stress, high ductility, and good corrosion resistance. nmfrc.orgelectro-coatings.com

Magnesium can be introduced into a nickel sulfamate solution through the raw materials, such as nickel salts or anodes, or it can be added intentionally. Research has shown that the presence of magnesium has a measurable effect on the properties of the resulting nickel deposit. Studies indicate that magnesium concentrations up to approximately 2.5 g/L have a minimal impact on the internal stress and ductility of the nickel coating. nmfrc.org However, its presence can slightly increase the tensile stress of the deposit. nmfrc.org

The primary challenge in plating directly onto magnesium and its alloys stems from their high chemical reactivity, which can lead to poor adhesion and corrosion. google.com Therefore, surface preparation is critical. Pre-treatment processes often involve creating a protective conversion coating, such as a zincate or fluoride (B91410) layer, before applying subsequent coatings like electroless nickel or a copper strike. google.comnih.gov The sulfamate-based plating process is typically a subsequent step after these initial surface modifications have been completed to ensure a durable and adherent final coating. electro-coatings.comsharrettsplating.com

Role as Stabilizers in Industrial Formulations

The role of magnesium disulfamate as a stabilizer in industrial formulations is not extensively documented in publicly available literature. However, related magnesium compounds, such as magnesium sulfate (B86663), are known to function as stabilizers in various industrial processes. For instance, magnesium sulfate is used in the pulp and paper industry to stabilize oxygen and peroxide bleaching operations. premiermagnesia.comkpluss.com In the manufacturing of detergents, it acts as a foam stabilizer and a viscosity control agent. premiermagnesia.com It also serves as an enzyme stabilizer in fermentation processes for the production of cheese and high-fructose corn syrup. premiermagnesia.comusda.gov

While direct evidence for magnesium disulfamate is scarce, the known applications of magnesium sulfate suggest that magnesium ions can contribute to the stability of various chemical systems. Further research would be needed to determine if magnesium disulfamate offers similar or unique stabilizing properties in specific industrial formulations.

Development of Novel Magnesium-Based Composites and Alloys (focus on chemical role)

The development of new magnesium-based alloys and composites primarily focuses on enhancing mechanical properties like strength and ductility, as well as improving corrosion resistance. mdpi.commdpi.com This is typically achieved by adding metallic alloying elements or incorporating reinforcing non-metallic particles. Common alloying elements include aluminum, zinc, manganese, calcium, and rare-earth elements. researchgate.net The chemical role of these elements involves mechanisms like solid solution strengthening and the formation of secondary phases (precipitates) that impede dislocation movement, thereby strengthening the material. mdpi.com

There is no significant evidence in current research to suggest that magnesium disulfamate plays a direct chemical role in the bulk composition or metallurgical development of magnesium-based alloys or composites. The chemical nature of a sulfamate compound makes it unsuitable for inclusion in the high-temperature melting and casting processes used for creating metallic alloys. mdpi.com Its role would be confined to surface treatment or other processing stages rather than being a constituent of the alloy itself.

Fire Retardant Applications of Magnesium Compounds

Several magnesium compounds are highly effective as halogen-free fire retardants in polymers, textiles, and building materials. qingdaopengfeng.com The most prominent among these are magnesium hydroxide (B78521), magnesium carbonate, and magnesium oxide. Their fire-retardant action is primarily based on endothermic decomposition—a process that absorbs heat and releases non-flammable gases. qingdaopengfeng.com

Magnesium Hydroxide (Mg(OH)₂): This is one of the most widely used magnesium-based fire retardants. When heated to its decomposition temperature of about 330°C, it breaks down into magnesium oxide and water vapor. huberadvancedmaterials.com This process has a threefold effect:

Magnesium Carbonate (MgCO₃): Similar to magnesium hydroxide, magnesium carbonate acts as a fire retardant through endothermic decomposition. At around 350°C, it decomposes into magnesium oxide and carbon dioxide (CO₂). The release of inert CO₂ gas helps to displace oxygen, thereby suppressing combustion. meixi-mgo.com The resulting MgO layer also provides a protective thermal barrier.

Magnesium Oxide (MgO): While MgO itself is thermally stable and does not decompose, it is the protective byproduct of the decomposition of both magnesium hydroxide and carbonate. It is also used directly as a fire-retardant additive and in fire-resistant construction materials like panels and coatings. alfa-chemistry.com Its high melting point and ability to form a ceramic-like barrier help to maintain the structural integrity of materials during a fire. dltlj.com

| Compound | Chemical Formula | Decomposition Temperature | Gaseous Byproduct | Primary Mechanism |

|---|---|---|---|---|

| Magnesium Hydroxide | Mg(OH)₂ | ~330°C huberadvancedmaterials.com | Water (H₂O) | Heat absorption, dilution of flammable gases qingdaopengfeng.com |

| Magnesium Carbonate | MgCO₃ | ~350°C | Carbon Dioxide (CO₂) | Heat absorption, oxygen displacement |

| Magnesium Oxide | MgO | N/A (High melting point) | None | Forms a protective thermal barrier |

Table of Compounds

| Compound Name | Chemical Formula |

|---|---|

| Magnesium Disulfamate | Mg(SO₃NH₂)₂ |

| Sulfamic Acid | H₃NSO₃ |

| Magnesium Oxide | MgO |

| Chromium(III) oxide | Cr₂O₃ |

| Bauxite | Not applicable (a mix, primarily Al₂O₃·nH₂O) |

| Boric Acid | H₃BO₃ |

| Nickel Sulfamate | Ni(SO₃NH₂)₂ |

| Magnesium Sulfate | MgSO₄ |

| Magnesium Hydroxide | Mg(OH)₂ |

| Magnesium Carbonate | MgCO₃ |

Q & A

Basic Research Question: What are the established methods for synthesizing magnesium disulfamate, and how do experimental parameters influence purity and yield?

Answer:

Synthesis of magnesium disulfamate typically involves reacting magnesium salts (e.g., magnesium sulfate or oxide) with sulfamic acid derivatives under controlled conditions. For example, anhydrous magnesium salts are often prepared via thermal dehydration (e.g., heating at 275–300°C to remove water of crystallization, as seen in magnesium sulfate synthesis ). Key parameters include:

- Temperature control : Prevents decomposition of sulfamate groups.

- Reagent stoichiometry : Excess sulfamic acid ensures complete chelation of magnesium ions.

- Solvent selection : Aqueous or non-polar solvents influence reaction kinetics and byproduct formation.

Analytical validation via titration or atomic absorption spectroscopy (AAS) is critical, as outlined in magnesium assay protocols using lanthanum solutions to mitigate matrix interference .

Advanced Research Question: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of magnesium disulfamate across studies?

Answer:

Contradictions often arise from differences in experimental design or analytical methods. A systematic approach includes:

- Meta-analysis of synthesis conditions : Compare temperature, pH, and solvent systems across studies to identify outliers .

- Empirical falsification : Replicate conflicting experiments under standardized conditions, using high-purity reagents and validated instrumentation (e.g., AAS, XRD) .

- Error source mapping : Quantify variability from hydration states (e.g., anhydrous vs. hydrated forms) or trace contaminants (e.g., cobalt in sulfamate salts ).

Basic Research Question: What analytical techniques are most reliable for quantifying magnesium disulfamate in complex matrices (e.g., biological samples)?

Answer:

- Atomic Absorption Spectroscopy (AAS) : Widely used for magnesium quantification. Pre-treatment with lanthanum solution minimizes phosphate interference, as demonstrated in USP methods .

- Ion Chromatography (IC) : Separates sulfamate anions from other ions; requires pH optimization to prevent column degradation.

- Titrimetry : EDTA complexometric titration for magnesium, validated against certified reference materials .

Advanced Research Question: How can researchers design systematic reviews to address gaps in magnesium disulfamate’s pharmacological mechanisms?

Answer:

- Grey literature integration : Include unpublished data from clinical trials or industry reports (e.g., Sanofi’s internal studies on magnesium supplements ).

- Multi-database searches : Use Boolean operators (e.g., "magnesium AND disulfamate NOT industrial") across PubMed, Embase, and specialized repositories like Magnesium Research .

- Contradiction matrices : Apply TRIZ-based frameworks to map conflicting findings (e.g., efficacy vs. toxicity) and prioritize unresolved hypotheses .

Advanced Research Question: What methodologies are effective for analyzing contradictions in magnesium disulfamate’s biological activity (e.g., pro-convulsant vs. anticonvulsant effects)?

Answer:

- Dose-response stratification : Segment data by concentration ranges to identify threshold-dependent effects.

- In silico modeling : Molecular dynamics simulations to predict sulfamate-membrane interactions, cross-validated with patch-clamp electrophysiology data.

- Mixed-methods triangulation : Combine quantitative assays (e.g., ICP-MS for magnesium uptake) with qualitative observational studies to contextualize mechanisms .

Basic Research Question: How should researchers validate the stability of magnesium disulfamate under varying storage conditions?

Answer:

- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC-UV (λ = 210 nm for sulfamate detection).

- Hygroscopicity assays : Compare weight gain in anhydrous vs. hydrated forms under controlled humidity, referencing USP protocols for magnesium sulfate .

Advanced Research Question: What strategies improve the reliability of computational models predicting magnesium disulfamate’s chelation behavior?

Answer:

- Constructive falsification : Test models against empirical contradictions (e.g., unexpected binding affinities) using iterative refinement cycles .

- Cross-disciplinary validation : Integrate crystallography data (e.g., bond angles from XRD) with quantum mechanical calculations to refine force-field parameters.

Basic Research Question: How to distinguish magnesium disulfamate from structurally similar compounds (e.g., cobalt sulfamate) in mixed samples?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.